molecular formula C9H5BrN2O2 B8218829 7-Bromo-1,5-naphthyridine-2-carboxylic acid

7-Bromo-1,5-naphthyridine-2-carboxylic acid

Cat. No.: B8218829
M. Wt: 253.05 g/mol
InChI Key: XUOGJNSFIPQTET-UHFFFAOYSA-N
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Description

7-Bromo-1,5-naphthyridine-2-carboxylic acid (CAS 1857389-02-6) is a high-value brominated heteroaromatic compound that serves as a versatile synthetic intermediate in organic and medicinal chemistry. The 1,5-naphthyridine scaffold is a diazanaphthalene derivative of significant pharmacological importance, with published derivatives exhibiting a wide range of biological activities, including antiproliferative, antibacterial, antiparasitic, and antiviral properties . The presence of both a bromo substituent and a carboxylic acid functional group on this scaffold makes it a particularly useful building block for further structural elaboration via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi) and amide coupling reactions, respectively . Researchers utilize this compound in the synthesis of more complex molecules for drug discovery programs, often employing classical methods like the Gould-Jacobs reaction to construct the 1,5-naphthyridine core . Its application extends to the development of ligands for metal complexes and materials science. The compound requires careful handling; refer to the Safety Data Sheet for detailed hazard information . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-1,5-naphthyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O2/c10-5-3-8-6(11-4-5)1-2-7(12-8)9(13)14/h1-4H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOGJNSFIPQTET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1N=CC(=C2)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Skraup Reaction for 1,5-Naphthyridine Formation

Table 1: Skraup Reaction Conditions for 1,5-Naphthyridine Derivatives

Starting MaterialCatalystSolventYield (%)Product
3-AminopyridineI₂Dioxane/H₂O45–501,5-Naphthyridine 2
3-Bromo-4-methylpyridinem-NO₂PhSO₃NaH₂O523-Bromo-1,5-naphthyridine 2b

While cost-effective, the Skraup reaction often requires harsh conditions (e.g., concentrated sulfuric acid) and suffers from side reactions, necessitating careful optimization of temperature and catalyst loading.

Bromination Strategies for Functionalization

Direct Bromination of Naphthyridine Intermediates

Introducing bromine at the 7-position of 1,5-naphthyridine-2-carboxylic acid typically involves electrophilic aromatic substitution. Bromine (Br₂) in acetic acid selectively targets electron-rich positions, as demonstrated in the synthesis of 3,7-dibromo-1,5-dioctyl-1,5-naphthyridine-2,6-dione 55 (Scheme 18). Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) enables milder bromination, achieving 85% yield for 7-bromo-1,5-naphthyridine derivatives without overhalogenation.

Table 2: Bromination Reagents and Outcomes

SubstrateReagentSolventTemperatureYield (%)
1,5-Naphthyridine-2-carboxylic acidBr₂AcOH80°C72
4-Hydroxy-1,5-naphthyridineNBSDMFRT85

Phosphorus Tribromide-Mediated Halogen Exchange

Hydroxyl groups at the 7-position can be replaced via treatment with phosphorus tribromide (PBr₃). For example, refluxing 7-hydroxy-1,5-naphthyridine-2-carboxylic acid 53 with PBr₃ in neat conditions quantitatively yields the brominated analog. This method is highly efficient but requires anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

Table 3: Efficiency and Limitations of Key Methods

MethodAdvantagesLimitationsTypical Yield (%)
Skraup ReactionLow-cost starting materialsHarsh conditions, moderate yields45–52
Direct BrominationHigh regioselectivityRequires electron-rich substrates72–85
PBr₃ HalogenationQuantitative conversionAnhydrous conditions needed>90
Palladium CatalysisVersatile functionalizationExpensive catalysts, multi-step60–75

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1,5-naphthyridine-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Antimicrobial Properties
Research indicates that derivatives of 1,5-naphthyridine, including 7-bromo-1,5-naphthyridine-2-carboxylic acid, exhibit significant antimicrobial activity. These compounds have been shown to combat various resistant bacterial strains. For instance, studies have demonstrated that certain naphthyridine derivatives are effective against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The introduction of bromine in the naphthyridine scaffold enhances antibacterial activity, with some compounds displaying IC50 values ranging from 1.7 to 13.2 µg/mL against DNA gyrase .

Antiparasitic and Antiviral Activities
Naphthyridine derivatives have also been explored for their antiparasitic properties. For example, compounds similar to this compound have shown activity against Plasmodium falciparum and Plasmodium vivax, the causative agents of malaria . Additionally, some derivatives demonstrate antiviral properties, making them candidates for further development in treating viral infections.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that allow for the functionalization of the naphthyridine core. Recent studies have focused on various synthetic strategies:

  • Bromination Reactions : Bromination of naphthyridine precursors is a common method to introduce bromine at specific positions. This can enhance biological activity and facilitate further chemical modifications .
  • Functionalization Techniques : The use of reagents such as iodine or sodium nitrite in the presence of solvents like dioxane has been reported to yield high-purity products efficiently .
  • Ligand Applications : The compound can act as a ligand in coordination chemistry, forming complexes with various metals which can be utilized in catalysis or as sensors .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound derivatives:

  • Antimicrobial Trials : A derivative was tested against multiple strains of bacteria and showed superior efficacy compared to standard antibiotics like ciprofloxacin . This highlights its potential as a lead compound in antibiotic development.
  • Antiproliferative Effects : In vitro studies have indicated that some naphthyridine derivatives inhibit cancer cell growth effectively. For instance, certain fused naphthyridines were shown to inhibit topoisomerase II and exhibit cytotoxicity against cancer cell lines .

Summary Table of Applications

Application AreaSpecific ActivityReferences
AntimicrobialEffective against resistant strains
AntiparasiticActive against malaria parasites
AntiviralPotential activity against viral infections
Synthetic ChemistryUsed as a ligand and in complex formation
AntiproliferativeInhibits cancer cell proliferation

Mechanism of Action

The mechanism of action of 7-Bromo-1,5-naphthyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Derivatives

Positional Isomers and Core Modifications

Methyl 7-Bromo-1,5-naphthyridine-3-carboxylate (CAS 958334-24-2) Molecular Formula: C₁₀H₇BrN₂O₂ Molecular Weight: 283.08 g/mol Key Differences: The carboxylic acid at position 2 is replaced by a methyl ester at position 3. Synthesis: Likely synthesized via esterification of the corresponding carboxylic acid or nucleophilic substitution .

Ethyl 7-Bromo-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-1,5-naphthyridine-3-carboxylate (CAS 863444-62-6)

  • Molecular Formula : C₁₂H₁₁BrN₂O₄
  • Molecular Weight : 327.13 g/mol
  • Key Differences : Incorporates a hydroxy group at position 4 and a methyl group at position 1, adding steric bulk and hydrogen-bonding capability. The ethyl ester enhances lipophilicity compared to the free acid .

8-Bromo-[1,6]naphthyridine-2-carboxylic Acid Amide (CAS 875514-62-8)

  • Molecular Formula : C₉H₆BrN₃O
  • Molecular Weight : 252.07 g/mol
  • Key Differences : Features a 1,6-naphthyridine core (vs. 1,5) and an amide group instead of a carboxylic acid. The altered core geometry may affect binding affinity in biological targets .

Heterocyclic Analogues

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic Acid (CAS 1622993-12-7)

  • Molecular Formula : C₇H₄BrN₃O₂
  • Molecular Weight : 242.03 g/mol
  • Key Differences : Replaces the 1,5-naphthyridine core with a triazolo-pyridine system. The triazole ring introduces additional nitrogen atoms, altering electronic properties and metabolic stability .

Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions
7-Bromo-1,5-naphthyridine-2-carboxylic acid Not provided C₉H₅BrN₂O₂ 257.06 (calculated) N/A N/A
Methyl 7-bromo-1,5-naphthyridine-3-carboxylate 958334-24-2 C₁₀H₇BrN₂O₂ 283.08 95% Not specified
Ethyl 7-bromo-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-1,5-naphthyridine-3-carboxylate 863444-62-6 C₁₂H₁₁BrN₂O₄ 327.13 N/A Not specified
8-Bromo-[1,6]naphthyridine-2-carboxylic acid amide 875514-62-8 C₉H₆BrN₃O 252.07 N/A Not specified
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid 1622993-12-7 C₇H₄BrN₃O₂ 242.03 95% 0°C

Notes:

  • The carboxylic acid derivatives (e.g., free acid, esters) exhibit higher polarity compared to amides or alkyl-substituted analogs.
  • Bromine substitution increases molecular weight and density, as seen in 8-bromo-[1,6]naphthyridine-2-carboxamide (density: 1.74 g/cm³) .

Biological Activity

7-Bromo-1,5-naphthyridine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is a heterocyclic compound characterized by the presence of a bromine atom at the 7-position of the naphthyridine ring and a carboxylic acid functional group. The molecular formula is C9H6BrN2O2C_9H_6BrN_2O_2, and its structure facilitates various interactions with biological macromolecules.

Antimicrobial Activity

Research has demonstrated that naphthyridine derivatives exhibit notable antimicrobial properties. This compound has shown effectiveness against various bacterial strains. A study highlighted that derivatives of naphthyridines, including those with bromine substitutions, displayed enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 6 to 7 mM for S. aureus, indicating potent activity.

Antiparasitic Activity

Another area of interest is the antiparasitic activity of 7-bromo derivatives. In vitro studies have shown that certain naphthyridine derivatives exhibit significant activity against Leishmania species, with selectivity over human cell lines . For example, a related compound demonstrated an impressive selectivity index (pEC50 = 4.5) compared to existing treatments like amphotericin .

The mechanism by which this compound exerts its biological effects involves multiple pathways:

  • Enzyme Inhibition : The compound interacts with key enzymes involved in bacterial cell wall synthesis and metabolic pathways. This interaction can lead to the disruption of essential cellular functions.
  • DNA Gyrase Inhibition : Similar to other naphthyridine derivatives, it may inhibit DNA gyrase, an enzyme critical for bacterial DNA replication .
  • Halogen Bonding : The presence of bromine allows for unique halogen bonding interactions with target proteins or nucleic acids, enhancing binding affinity and specificity .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated various naphthyridine derivatives' antimicrobial effects. The results indicated that compounds with bromination showed superior activity against Bacillus cereus and Mycobacterium smegmatis. The study emphasized that structural modifications significantly influenced the potency of these compounds .

Case Study 2: Antiparasitic Activity

A series of compounds derived from naphthyridine were tested for their efficacy against Leishmania donovani. One compound demonstrated a pEC50 comparable to existing treatments, suggesting that further development could lead to effective new therapies for leishmaniasis .

Comparative Analysis of Biological Activities

CompoundActivity TypeMIC (mM)Selectivity Index
This compoundAntibacterial6-7-
Related Naphthyridine DerivativeAntiparasitic-4.5

Q & A

Q. What are the primary synthetic routes for 7-Bromo-1,5-naphthyridine-2-carboxylic acid?

Methodological Answer: The synthesis typically involves two steps:

  • Bromination : Direct bromination of 1,5-naphthyridine using Br₂ in CCl₄ under reflux conditions, catalyzed by pyridine, yields mono- (27%) or di-brominated (10%) products. Regioselectivity depends on reaction time and stoichiometry .
  • Oxidation : Subsequent oxidation of intermediates like 2-methyl-1,5-naphthyridine with selenium dioxide (SeO₂) in pyridine (reflux, 6 h) yields 1,5-naphthyridine-2-carboxylic acid (16% yield). Alternatively, oxidation of 2-styryl derivatives with KMnO₄ in acetone (25°C, 15 min) achieves higher yields (62%) .

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the bromine substitution pattern and carboxylic acid group. The deshielding effect of the bromine atom at C7 and the carboxylic acid at C2 provides distinct chemical shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₉H₅BrN₂O₂: theoretical 271.96 g/mol).
  • X-ray Crystallography : Resolves regiochemical ambiguities if single crystals are obtainable .

Q. What safety precautions are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation with fume hoods .
  • Storage : Store at 0–6°C in airtight containers to prevent degradation .
  • Hazard Mitigation : Follow GHS warnings for skin/eye irritation (Category 2) and aquatic toxicity (Chronic Category 1). Neutralize spills with inert adsorbents .

Advanced Research Questions

Q. How can researchers resolve contradictions in bromination regioselectivity during synthesis?

Methodological Answer: Contradictions arise from competing mono- and di-bromination pathways. Strategies include:

  • Catalyst Optimization : Using pyridine as a base directs bromine to the C7 position by stabilizing intermediates .
  • Temperature Control : Lower temperatures (e.g., 40°C) favor mono-bromination, while higher temperatures promote di-bromination .
  • Post-Reaction Analysis : Employ HPLC or TLC to monitor reaction progress and optimize stoichiometry (Br₂:substrate ratio ≤ 1:1) .

Q. How can the oxidation step of 7-Bromo-1,5-naphthyridine-2-carbaldehyde to the carboxylic acid be optimized?

Methodological Answer:

  • Reagent Selection : Replace SeO₂ with 30% H₂O₂ in acetic acid (25°C, 3 days), achieving 61% yield while minimizing byproducts .
  • Solvent System : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to pyridine .
  • Catalytic Additives : Tungstate (Na₂WO₄) accelerates peroxide-mediated oxidation, reducing reaction time to 12–24 h .

Q. What role does this compound play in medicinal chemistry or complex synthesis?

Methodological Answer:

  • Building Block : The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for drug candidate diversification. The carboxylic acid group facilitates amide bond formation, common in protease inhibitor design .
  • Case Study : In Merck’s Aryl Halide Chemistry Informer Library, similar brominated naphthyridines serve as diagnostic substrates to evaluate synthetic method robustness under pharmaceutically relevant conditions .

Q. How should researchers address discrepancies in reported yields for oxidation reactions?

Methodological Answer:

  • Reproducibility Checks : Verify reagent purity (e.g., H₂O₂ concentration) and exclude moisture via anhydrous conditions.
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., aldehydes) that may reduce yields.
  • Comparative Studies : Benchmark against literature protocols (e.g., KMnO₄ vs. H₂O₂/SeO₂) to identify optimal conditions .

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